molecular formula C9H17NO B13196322 7-Azaspiro[4.5]decan-9-ol

7-Azaspiro[4.5]decan-9-ol

Cat. No.: B13196322
M. Wt: 155.24 g/mol
InChI Key: ASUPKTARQKYDFX-UHFFFAOYSA-N
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Description

Significance of Spirocycles in Contemporary Organic Chemistry and Drug Discovery

Spirocycles, which are cyclic organic compounds where two rings are connected through a single shared atom known as the spiro atom, hold a significant place in modern organic chemistry and are increasingly vital in drug discovery. Current time information in Los Angeles, CA, US.tandfonline.com Their unique three-dimensional (3D) architecture is a primary advantage, allowing for the projection of functional groups in multiple directions. tandfonline.com This contrasts with the often-planar structures of many aromatic and heteroaromatic systems, enabling more complex and specific interactions with the 3D binding sites of biological targets like proteins. tandfonline.comresearchgate.net

The move from flat, sp²-hybridized structures to more three-dimensional, sp³-hybridized scaffolds generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com Spirocyclic systems inherently increase the fraction of sp³-hybridized carbons (Fsp³), a metric linked to a higher probability of success in clinical development. bldpharm.com This structural complexity can lead to enhanced water solubility, better metabolic stability, and optimized lipophilicity. bldpharm.comresearchgate.net Furthermore, the rigidity of the spirocyclic framework can lock a molecule into a specific, favorable conformation, which can improve efficacy and selectivity for its intended biological target. tandfonline.com

The value of spirocycles is demonstrated by their presence in numerous natural products and FDA-approved drugs. nih.govmmu.ac.uk Their application has been shown to optimize critical drug parameters, including potency and selectivity, while also providing opportunities to explore novel chemical space and secure intellectual property. bldpharm.comresearchgate.net Despite historical challenges in their synthesis due to the presence of a quaternary carbon, advancements in synthetic methodologies are making these complex scaffolds more accessible for drug discovery programs. tandfonline.comnih.gov

Overview of the Azaspiro[4.5]decane Core Structure and its Topological Features

The azaspiro[4.5]decane scaffold is a specific type of spirocycle that features a nitrogen atom within one of the rings, making it a heterocyclic system. The nomenclature "[4.5]" indicates that the spiro atom connects a five-membered ring and a six-membered ring. In the case of 7-azaspiro[4.5]decane, the nitrogen atom is located at the 7th position of the spirocyclic system, which consists of a cyclopentane (B165970) ring fused to a piperidine (B6355638) ring via a shared carbon atom.

The defining topological feature of this scaffold is its inherent and rigid three-dimensionality. tandfonline.com The two rings are oriented in planes that are essentially orthogonal to each other, creating a compact and structurally constrained framework. vulcanchem.com This fixed spatial arrangement minimizes conformational flexibility, a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target protein. mdpi.com The spirocyclic core of azaspiro[4.5]decane is a key structural motif found in a variety of bioactive natural products, highlighting its importance in medicinal chemistry. mmu.ac.ukresearchgate.net The presence and position of the nitrogen atom also introduce a key functional handle, allowing for further chemical modification and influencing properties like basicity and solubility. tandfonline.com

Importance of Hydroxylated Azaspiro[4.5]decane Architectures in Chemical Research

The introduction of a hydroxyl (-OH) group onto the azaspiro[4.5]decane framework creates what are known as hydroxylated architectures, which are of significant interest in chemical research, particularly in medicinal chemistry. Hydroxylation is a crucial transformation that can profoundly alter a molecule's properties and biological activity. mdpi.comresearchgate.net

A primary benefit of adding a hydroxyl group is the potential to improve a molecule's aqueous solubility and bioavailability. mdpi.comresearchgate.net The polar -OH group can engage in hydrogen bonding with water, which can be advantageous for the pharmacokinetic profile of a potential drug candidate. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions within the binding site of a target protein, potentially enhancing the molecule's potency and selectivity. mdpi.com

From a synthetic standpoint, the hydroxyl group serves as a versatile chemical handle. It can be a precursor for a wide range of other functional groups through reactions such as oxidation, esterification, or etherification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a compound series. The precise location of the hydroxyl group on the azaspiro[4.5]decane skeleton is critical, as different isomers can exhibit vastly different biological effects and metabolic fates. For instance, the introduction of a hydroxyl group can create new chiral centers, leading to stereoisomers with unique pharmacological profiles. vulcanchem.com The strategic placement of hydroxyl groups is a key tactic in modifying natural products and designing new bioactive molecules to improve their therapeutic properties. mdpi.comresearchgate.net

Research Rationale and Scope for the Investigation of 7-Azaspiro[4.5]decan-9-ol

The specific investigation of this compound is driven by the convergence of the advantageous properties of its constituent parts: the spirocyclic system, the azaspiro[4.5]decane scaffold, and the hydroxyl functional group. The rationale for studying this particular compound stems from its potential as a valuable building block in the synthesis of more complex molecules and as a scaffold for the development of novel bioactive agents.

The 7-azaspiro[4.5]decane core provides a rigid, three-dimensional structure that is a desirable starting point in drug design for exploring chemical space effectively. tandfonline.comtandfonline.com The nitrogen at position 7 offers a site for modification to modulate basicity and introduce various substituents. The hydroxyl group at position 9 is particularly significant. It not only influences key physicochemical properties like solubility but also provides a reactive site for further chemical elaboration. mdpi.comresearchgate.net This combination of features makes this compound a versatile intermediate.

Research into this molecule would likely focus on several key areas. First, the development of efficient and stereoselective synthetic routes to access the compound and its various stereoisomers is a fundamental goal. acs.org Second, exploring its chemical reactivity, particularly at the hydroxyl and amine positions, would unlock its potential as a scaffold for creating libraries of new compounds. Finally, these new derivatives would be investigated for their biological activity across various therapeutic areas, building upon the established success of spirocyclic compounds in targeting a wide range of diseases. nih.gov The defined stereochemistry and conformational rigidity of this compound make it an attractive candidate for structure-based drug design, where precise spatial orientation of functional groups is paramount for achieving high-affinity binding to biological targets.

Compound Information Table

Compound NameMolecular FormulaKey Structural Features
This compoundC₉H₁₇NOSpirocyclic, Piperidine Ring, Cyclopentane Ring, Hydroxyl Group
1,4-Dioxa-8-azaspiro[4.5]decaneC₈H₁₅NO₂Spirocyclic, Piperidine Ring, Dioxolane Ring
GriseofulvinC₁₇H₁₇ClO₆Spirocyclic, Natural Product
HaloperidolC₂₁H₂₃ClFNO₂Butyrophenone, Piperidine Ring
IrbesartanC₂₅H₂₈N₆OSpirocyclic, Imidazole Ring, Biphenyl-tetrazole
OlaparibC₂₄H₂₃FN₄O₃Phthalazinone, Piperazine Ring
QuisinostatC₂₃H₂₂N₄O₃Hydroxamic acid, Indole (B1671886), Piperidine
SpiperoneC₂₃H₂₈FN₃O₂Butyrophenone, Spiro-piperidine
SpironolactoneC₂₄H₃₂O₄SSpirocyclic, Steroidal, Lactone
SpirotetramatC₂₁H₂₇NO₅Spirocyclic, Tetramic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-azaspiro[4.5]decan-9-ol

InChI

InChI=1S/C9H17NO/c11-8-5-9(7-10-6-8)3-1-2-4-9/h8,10-11H,1-7H2

InChI Key

ASUPKTARQKYDFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CNC2)O

Origin of Product

United States

Stereochemical and Conformational Analysis of 7 Azaspiro 4.5 Decan 9 Ol

Isomeric Considerations in Azaspiro[4.5]decane Systems

The structural complexity of 7-Azaspiro[4.5]decan-9-ol gives rise to several isomeric forms, which are critical to consider for its synthesis and biological activity.

Enantiomerism and Diastereomerism

The presence of multiple chiral centers in substituted 7-azaspiro[4.5]decane derivatives leads to the existence of enantiomers and diastereomers. For instance, the separation of racemic mixtures of related spirocyclic compounds, such as tert-butyl (3RS)-3-[3-(trifluoromethoxy)phenyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has been achieved using chiral chromatography, yielding individual enantiomers. google.com The stereochemical configuration can significantly influence biological activity, as demonstrated in studies where different enantiomers or diastereomers of spiro compounds exhibit varying potencies and selectivities for their respective biological targets. google.comacs.org

Conformational Dynamics of the Spiro[4.5]decane Moiety

The spirocyclic nature of the 7-azaspiro[4.5]decane system imposes significant conformational restrictions on the molecule, influencing its physicochemical properties and biological function. smolecule.com

Ring Conformations of the Cyclohexane (B81311) Ring (e.g., Chair, Twist-boat)

X-ray crystallographic studies of various azaspiro[4.5]decane derivatives have consistently shown that the cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. researchgate.netnih.govnih.gov This conformation is the most stable arrangement for a six-membered ring. In some instances, slight distortions from the ideal chair conformation have been observed, influenced by the nature and position of substituents on the ring. iucr.org For example, an X-ray crystal structure of a 1-azaspiro[4.5]decan-10-yl amide confirmed that the spirocyclic amine does not cause a significant distortion of the cyclohexane ring from its chair conformation. nih.gov

Conformational States of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is more flexible than the cyclohexane ring and can adopt several low-energy conformations, most commonly the envelope (or "twist") and half-chair conformations. iucr.orgiucr.org The specific conformation adopted is often influenced by the substituents on the ring and intermolecular interactions in the crystal lattice. iucr.org The non-planar nature of the pyrrolidine ring, a phenomenon sometimes referred to as "pseudorotation," allows it to explore a wider range of three-dimensional space, which can be advantageous for binding to biological targets. nih.gov In related spirolactam structures, the five-membered lactam ring has been observed to adopt an envelope conformation. researchgate.net

Influence of the Spiro Center on Overall Conformation

Interactive Data Table: Conformational Parameters of Azaspiro[4.5]decane Systems

Compound ClassCyclohexane Ring ConformationPyrrolidine/Lactam Ring ConformationKey ObservationsReference(s)
Azaspiro[4.5]decan-10-yl amidesChairNot specifiedSpirocyclic amine does not distort the chair conformation. nih.gov
2-Azaspiro[4.5]deca-1-onesChairEnvelope- researchgate.net
2-Azaspiro[4.5]decan-3-one derivativeSlightly distorted chairSlightly distorted half-chairDihedral angle between rings is 84.0°. iucr.org
4′-methoxy-6-oxa-3-azaspiro[...]cyclohexan]ChairNot specified- nih.gov

Hydroxyl Group Orientation and its Stereochemical Implications

The this compound molecule contains a six-membered piperidine (B6355638) ring that typically adopts a chair conformation to minimize steric and torsional strain. The hydroxyl (-OH) group at the C-9 position can exist in one of two primary orientations: axial or equatorial.

Axial Orientation: The hydroxyl group is parallel to the principal axis of the ring. This position often leads to greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogen atoms on the ring.

Equatorial Orientation: The hydroxyl group points away from the ring's center, lying roughly within the "equator" of the molecule. This is generally the more stable conformation as it minimizes steric clashes.

The orientation of the hydroxyl group has significant stereochemical implications. The relative stability of the axial versus equatorial conformer determines the dominant shape of the molecule in solution. This preference can influence intermolecular interactions, such as hydrogen bonding, and affect how the molecule binds to biological targets. Research on analogous spirocyclic systems has shown that altering the conformation of a hydroxyl substituent can lead to substantial differences in biological activity. acs.org For instance, in a series of thiazole (B1198619) carboxamides, the (S)-hydroxyl conformation resulted in a nearly nine-fold increase in inhibitory activity compared to the (R)-hydroxyl diastereomer, highlighting the critical role of hydroxyl group orientation. acs.org

The specific stereoisomers of this compound (e.g., cis vs. trans, referring to the relative orientation of the hydroxyl group to the pyrrolidine ring) will exhibit distinct conformational equilibria and, consequently, different properties.

**3.4. Advanced Computational Chemistry Approaches for Stereochemical and Conformational Studies

Computational chemistry provides powerful tools to investigate the complex stereochemical and conformational properties of molecules like this compound, offering insights that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties. For this compound, DFT calculations are instrumental in identifying the most stable (lowest energy) conformations. By systematically modeling the different possible stereoisomers and conformers (e.g., chair, boat, twist-boat for the piperidine ring) and the axial vs. equatorial positions of the hydroxyl group, researchers can determine their relative energies.

Studies on related azaspiro compounds have successfully used DFT to rationalize the stereochemical outcomes of reactions. nih.gov For example, calculations have been performed to explain the high diastereocontrol in the synthesis of dibenzoazaspiro compounds, with results showing excellent agreement with experimental findings. nih.gov A similar approach for this compound would involve geometry optimization of all plausible structures to find the global energy minimum.

Table 1: Illustrative DFT-Calculated Relative Energies for this compound Conformers Note: This table is illustrative, representing typical expected outcomes from DFT calculations on such a system. The values are hypothetical.

Isomer/ConformerHydroxyl OrientationRelative Energy (kJ/mol)Predicted Population (at 298 K)
transEquatorial0.00~95%
transAxial+8.5~3%
cisEquatorial+5.2~2%
cisAxial+12.0<1%

These calculations typically predict that the conformer with the equatorial hydroxyl group is significantly more stable than its axial counterpart due to the avoidance of steric strain.

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's accessible conformations, or its "conformational landscape." lammps.org

For this compound, an MD simulation would reveal:

The flexibility of the piperidine and pyrrolidine rings.

The frequency of conformational transitions (e.g., chair-flipping of the six-membered ring).

The stability of hydrogen bonds involving the hydroxyl and amine groups, both intramolecularly and with solvent molecules.

The time-averaged distribution of conformers, which can be compared with the energy minima predicted by DFT.

This technique is widely applied to assess the stability of ligand-receptor complexes and understand the dynamic changes that occur upon binding. nih.gov

Computational methods can also predict spectroscopic data (e.g., NMR, IR) for specific molecular conformations. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Spectroscopy: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is determined by the molecule's conformation. For instance, the chemical shift of the proton attached to C-9 would differ significantly depending on whether it is in an axial or equatorial position relative to the hydroxyl group. DFT calculations can predict these shifts, and comparing them with experimental data helps assign the correct conformation.

IR Spectroscopy: The vibrational frequencies of bonds can also be calculated. The O-H stretching frequency in the infrared spectrum, for example, is sensitive to hydrogen bonding. vulcanchem.com A strong, broad O-H stretch might indicate intermolecular hydrogen bonding, while a sharp peak at a higher frequency could suggest a free hydroxyl group. DFT can calculate the vibrational frequencies for different conformers, aiding in the assignment of spectral bands. nih.gov Studies on related spiro compounds have reported characteristic IR peaks for O-H stretching (~3200 cm⁻¹) and 1H-NMR signals for aliphatic protons (1.04–2.22 ppm) that are dependent on the molecular structure. vulcanchem.comnih.gov

By correlating computationally predicted spectra with experimental results, a comprehensive and validated model of the stereochemistry and conformational preferences of this compound can be established.

Derivatization and Functionalization Strategies for 7 Azaspiro 4.5 Decan 9 Ol

Chemical Modifications at the Hydroxyl Moiety

The secondary hydroxyl group at the C-9 position of 7-Azaspiro[4.5]decan-9-ol is a prime site for introducing a variety of functional groups, which can significantly alter the molecule's physicochemical properties.

Esterification of the C-9 hydroxyl group can be readily achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid, is a common method. chemguide.co.ukvnaya.combritannica.commasterorganicchemistry.com Alternatively, for more sensitive substrates, milder conditions involving the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acid chloride can be employed.

Table 1: Representative Esterification and Etherification Reactions for Secondary Alcohols

Transformation Reagents and Conditions Expected Product
Esterification
Fischer Esterification R-COOH, cat. H₂SO₄, heat 9-O-Acyl-7-azaspiro[4.5]decane
Acylation R-COCl, Pyridine, CH₂Cl₂, RT 9-O-Acyl-7-azaspiro[4.5]decane
Etherification
Williamson Ether Synthesis 1. NaH, THF; 2. R-X 9-O-Alkyl-7-azaspiro[4.5]decane
Acid-catalyzed Dehydration cat. H₂SO₄, heat Bis(7-azaspiro[4.5]decan-9-yl) ether
Iron-catalyzed Etherification R-OH, Fe(OTf)₃, NH₄Cl 9-O-Alkyl-7-azaspiro[4.5]decane

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 7-Azaspiro[4.5]decan-9-one. A wide array of oxidizing agents can be utilized for this transformation, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃/H₂SO₄) to milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations. youtube.comchemistryviews.orglibretexts.orgchemguide.co.uk The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule. organic-chemistry.org

The resulting ketone, 7-Azaspiro[4.5]decan-9-one, is a versatile intermediate for further functionalization. For example, it can undergo nucleophilic addition reactions at the carbonyl carbon or be a substrate for reductive amination to introduce new substituents at the C-9 position.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidizing Agent Typical Conditions
Pyridinium Chlorochromate (PCC) CH₂Cl₂, RT
Jones Reagent (CrO₃, H₂SO₄, acetone) Acetone, 0 °C to RT
Swern Oxidation (DMSO, (COCl)₂, Et₃N) CH₂Cl₂, -78 °C to RT
Dess-Martin Periodinane (DMP) CH₂Cl₂, RT
Tetrapropylammonium Perruthenate (TPAP) N-Methylmorpholine N-oxide (NMO), CH₂Cl₂

Functionalization at the Nitrogen Center

The secondary amine at the 7-position is a key handle for introducing diversity into the 7-azaspiro[4.5]decane scaffold. Its nucleophilicity allows for a range of functionalization reactions.

N-acylation of the secondary amine can be readily accomplished by treating this compound with acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. libretexts.org This reaction leads to the formation of stable amide derivatives. Iodine has also been reported as a catalyst for N-acylation under solvent-free conditions. tandfonline.com A variety of acyl groups can be introduced, providing a means to modulate the electronic and steric properties of the nitrogen substituent.

Similarly, N-sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.netresearchgate.netorganic-chemistry.org The resulting sulfonamide is a common functional group in medicinal chemistry. The Hinsberg test is a classical method to distinguish between primary, secondary, and tertiary amines based on the reactivity of the resulting sulfonamides in base. jove.com

Table 3: N-Acylation and N-Sulfonylation of Secondary Amines

Transformation Reagents and Conditions Expected Product
N-Acylation
Using Acid Chloride R-COCl, Pyridine, CH₂Cl₂, RT 7-Acyl-7-azaspiro[4.5]decan-9-ol
Using Acid Anhydride (R-CO)₂O, Et₃N, CH₂Cl₂, RT 7-Acyl-7-azaspiro[4.5]decan-9-ol
N-Sulfonylation
Hinsberg Reaction R-SO₂Cl, aq. NaOH 7-Sulfonyl-7-azaspiro[4.5]decan-9-ol

Direct N-alkylation of the secondary amine with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. wikipedia.org However, under carefully controlled conditions, mono-alkylation can be achieved. Alternative, greener methods for N-alkylation using alcohols as alkylating agents have also been developed.

Reductive amination is a powerful and widely used method for the N-alkylation of amines. wikipedia.orgorganic-chemistry.orgharvard.edu This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. harvard.edu This method offers high chemoselectivity and is tolerant of a wide range of functional groups. organic-chemistry.org For cyclic secondary amines, biocatalytic reductive amination using engineered reductive aminases has emerged as a promising approach. d-nb.info

Table 4: N-Alkylation and Reductive Amination of Secondary Amines

Transformation Reagents and Conditions Expected Product
N-Alkylation
Direct Alkylation R-X, Base (e.g., K₂CO₃), Solvent 7-Alkyl-7-azaspiro[4.5]decan-9-ol
Reductive Amination
With Aldehyde R-CHO, NaBH(OAc)₃, CH₂Cl₂, RT 7-Alkyl-7-azaspiro[4.5]decan-9-ol
With Ketone R₁R₂C=O, NaBH₃CN, MeOH, pH ~6 7-Alkyl-7-azaspiro[4.5]decan-9-ol

Remote Functionalization of the Spirocyclic System

Remote functionalization of C-H bonds in the spirocyclic backbone of this compound represents a more advanced and challenging strategy for derivatization. This approach allows for the introduction of functional groups at positions distant from the inherent reactivity of the hydroxyl and amino groups.

Transition metal-catalyzed C-H activation is a powerful tool for achieving remote functionalization. rsc.org These methods often rely on the use of a directing group to guide the metal catalyst to a specific C-H bond. While the existing nitrogen or oxygen atoms in this compound could potentially serve as directing groups, achieving high regioselectivity at a remote position can be difficult due to the preference for the formation of 5- or 6-membered metallacycles. rsc.org

Radical-based approaches, such as those involving hydrogen atom transfer (HAT), offer an alternative strategy for remote C-H functionalization. researchgate.net These methods can enable the functionalization of otherwise unactivated C-H bonds and are an active area of research. The development of new catalytic systems that can selectively functionalize remote C-H bonds in complex molecules like this compound holds significant promise for expanding its synthetic utility.

Exploration of Applications for 7 Azaspiro 4.5 Decan 9 Ol and Its Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The 7-azaspiro[4.5]decane core embodies the characteristics of a privileged scaffold due to its rigid, three-dimensional structure which allows for the precise spatial orientation of functional groups. This conformational rigidity can lead to higher binding affinities and selectivities for specific biological targets. The versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.

Modulators of Central Nervous System (CNS) Targets

The adaptable nature of the 7-azaspiro[4.5]decane scaffold has been exploited in the development of ligands for various CNS targets, including dopamine (B1211576) and muscarinic receptors.

Dopamine Agonist Activity and Structure-Activity Relationships

Derivatives of the 7-azaspiro[4.5]decane framework have been investigated for their potential as dopamine agonists. In one study, a series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes were synthesized and evaluated for their in vivo central and peripheral dopamine agonist activity. nih.gov While the synthesized compounds did not exhibit central nervous system activity, the 4-indolylmethyl analog demonstrated potent peripheral dopamine agonist activity. nih.gov

The key findings from this research are summarized in the table below:

CompoundSubstituent at 6-positionCentral Nervous System ActivityPeripheral Dopamine Agonist Activity (ID50)
Analog 1BenzylNoneNot reported
Analog 23-IndolylmethylNoneNot reported
Analog 34-IndolylmethylNone0.095 µmol/kg
Apomorphine (Reference)N/AN/A0.0348 µmol/kg

These results indicate that the nature of the substituent at the 6-position of the 7-azaspiro[4.5]decane core plays a crucial role in determining dopamine agonist activity. The potent activity of the 4-indolylmethyl analog suggests that this particular substitution pattern is favorable for interaction with peripheral dopamine receptors. nih.gov Further exploration of substitutions at this and other positions could lead to the development of more potent and selective dopamine agonists.

GABA Analogs and Neurotransmitter System Interactions

While the 7-azaspiro[4.5]decan-9-ol scaffold presents a promising starting point for the design of novel therapeutic agents, its application in the development of GABA analogs is an area that remains to be fully explored. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. mdpi.com The interaction between GABAergic and other neurotransmitter systems, such as the dopaminergic and cholinergic systems, is a complex area of research. dntb.gov.ua The development of novel GABA analogs based on the this compound framework could offer a means to modulate these interactions with greater specificity, potentially leading to new therapeutic strategies for a range of neurological and psychiatric conditions.

Muscarinic Receptor Ligands

The structural similarity of the 7-azaspiro[4.5]decane core to other known muscarinic receptor ligands has prompted investigations into its potential in this area. Research on the closely related 1-oxa-8-azaspiro[4.5]decane skeleton has yielded potent M1 muscarinic agonists. nih.gov In a study focused on developing treatments for dementia of the Alzheimer's type, a series of these compounds were synthesized and assessed for their affinity for central muscarinic M1 and M2 receptors. nih.gov

Systematic modifications of the initial lead compound led to the discovery of derivatives with preferential affinity for M1 over M2 receptors. nih.gov These compounds also exhibited potent antiamnesic activity. nih.gov The structure-activity relationship studies revealed that modifications at the 2 and 3-positions of the spirocyclic system significantly influenced selectivity and activity. nih.gov These findings suggest that the this compound scaffold could also serve as a valuable template for the design of selective muscarinic receptor ligands.

Anticancer Research and Antineoplastic Potential

The 7-azaspiro[4.5]decane scaffold and its derivatives have emerged as a promising class of compounds in the field of anticancer research. mdpi.comresearchgate.netresearchgate.net Various studies have demonstrated the potent antitumor activity of azaspiro compounds against a range of cancer cell lines. mdpi.comresearchgate.netresearchgate.net For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. mdpi.com Another study on new 1-thia-4-azaspiro[4.5]decane derivatives also reported significant anticancer activities. researchgate.net

Protein Tyrosine Phosphatase (PTPN11/SHP2) Inhibition Mechanisms

A key target in cancer therapy is the Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), also known as SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.govmdpi.com In its inactive state, the catalytic site of SHP2 is blocked by its own N-terminal SH2 domain. mdpi.com Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on other proteins, leading to a conformational change that opens the active site. mdpi.com

Mutations that lead to the hyperactivation of SHP2 are associated with various cancers. nih.gov Therefore, inhibiting SHP2 is a promising strategy for cancer treatment. One approach to SHP2 inhibition is through the use of allosteric inhibitors. These molecules bind to a site on the enzyme that is distinct from the active site, stabilizing the inactive, auto-inhibited conformation of SHP2. mdpi.comnih.gov This prevents the conformational change required for activation and effectively shuts down the enzyme's activity.

Recent research has identified potent allosteric inhibitors of SHP2 that incorporate a spirocyclic fragment. nih.gov For example, the installation of a spirocyclic ether, (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine, into an imidazopyrazine core resulted in a compound with significantly improved inhibitory activity against SHP2. nih.gov X-ray crystallography studies have shown that these allosteric inhibitors bind in a tunnel at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, effectively "gluing" the enzyme in its closed, inactive state. nih.gov This mechanism of action provides a high degree of selectivity for SHP2 over other phosphatases. nih.gov

The table below summarizes the inhibitory activity of a key imidazopyrazine derivative incorporating a spirocyclic amine. nih.gov

CompoundModificationSHP2 IC50
6Initial imidazopyrazine core>250 nM
7Addition of (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine64 nM

This data highlights the significant enhancement in potency achieved by incorporating the spirocyclic moiety, underscoring the potential of this compound and its derivatives as scaffolds for the development of novel and potent SHP2 inhibitors for cancer therapy.

Effects on Cellular Proliferation and Apoptosis Pathways

While direct studies on this compound are limited, the broader class of spirocyclic compounds has demonstrated significant effects on cell growth and programmed cell death (apoptosis). Various spiro derivatives have been investigated for their anti-proliferative and pro-apoptotic activities in cancer cell lines.

For instance, a novel taspine (B30418) derivative, tas41, has been shown to inhibit the proliferation of Caco-2 colon cancer cells. This compound induces apoptosis in a concentration-dependent manner by activating key executioner enzymes, caspase-3, as well as initiator caspases-8 and -9. The pro-apoptotic activity of tas41 is further associated with an increase in the ratio of Bax to Bcl-2, two critical proteins that regulate the apoptotic cascade. Similarly, a derivative of the antiretroviral drug dolutegravir, which features a complex heterocyclic structure, was found to inhibit proliferation and induce apoptosis in non-small cell lung cancer cells through a mechanism involving the calcium signaling pathway.

Other related structures, such as bis-spiro-oxindoles, are recognized for a wide spectrum of biological activities, including anticancer effects. Research into novel heterocyclic compounds with a 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework has also highlighted their potential as antitumor agents. These findings underscore the potential of the spirocyclic scaffold as a foundation for the development of new agents that can modulate critical cellular pathways involved in cancer progression.

Table 1: Effects of Selected Spirocyclic Derivatives on Cancer Cell Lines

Compound/Derivative Class Cell Line Key Findings
Tas41 (Taspine Derivative) Caco-2 (Colon) Induces apoptosis via activation of caspase-3, -8, and -9; increases Bax/Bcl-2 ratio.
Dolutegravir Derivative NSCLC Inhibits proliferation and induces apoptosis via the calcium signaling pathway.
Bis-spiro-oxindoles Various Exhibit a broad spectrum of biological activities, including anticancer effects.

Anti-inflammatory and Immunomodulatory Applications

Derivatives of azaspiro-alkanes are being explored for their potential to modulate the immune system and counter inflammatory processes. This activity is often linked to their ability to interact with specific enzymes and signaling pathways that drive inflammation.

Vanin-1 is a cell surface enzyme that plays a role in regulating oxidative stress and inflammation. It catalyzes the hydrolysis of pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine. Under inflammatory conditions, Vanin-1 expression can be upregulated, contributing to tissue stress. Consequently, inhibitors of this enzyme are of significant interest for treating inflammatory disorders.

A series of thiazole (B1198619) carboxamide derivatives incorporating an 8-oxa-2-azaspiro[4.5]decane moiety—a structure closely related to 7-azaspiro[4.5]decane—have been designed and synthesized as potent Vanin-1 inhibitors. In vitro enzyme assays demonstrated that these compounds exhibit significant inhibitory activity. Two lead compounds, X17 and X49, were identified with impressive potency against both human and mouse Vanin-1, highlighting the therapeutic potential of this spirocyclic scaffold in developing treatments for conditions like inflammatory bowel disease.

Table 2: Vanin-1 Inhibitory Activity of 8-Oxa-2-azaspiro[4.5]decane Derivatives

Compound Target IC50 (nM)
X17 Mouse Vanin-1 (mVanin-1) 46.9 ± 2.6
X49 Mouse Vanin-1 (mVanin-1) 41.2 ± 0.8

Data sourced from in vitro enzyme activity assays.

The anti-inflammatory effects of Vanin-1 inhibition are linked to the modulation of cytokine production. Vanin-1 acts as an epithelial sensor of stress and can license intestinal epithelial cells to produce inflammatory mediators, including various interleukins and chemokines. Research has shown that in animal models of colitis, a deficiency in Vanin-1 protects against the condition by preventing the production of these inflammatory signals. In colonic tumors, the absence of Vanin-1 is associated with a reduction in the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. By inhibiting Vanin-1, azaspiro[4.5]decane derivatives can therefore interfere with this signaling cascade, reducing the production of pro-inflammatory cytokines and exerting an immunomodulatory effect.

Antimicrobial Activities of Spirocyclic Derivatives

The structural diversity of spirocyclic compounds has also made them attractive candidates in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Spirocyclic motifs have been successfully incorporated into existing antibiotic frameworks to create novel derivatives with altered or enhanced activity. In one notable study, derivatives of 1-oxa-9-azaspiro[5.5]undecane were attached to the fluoroquinolone antibiotic ciprofloxacin. While the resulting compounds had a narrower spectrum of activity than the parent drug, they showed distinct and potent activity against two specific pathogens: the gram-negative Acinetobacter baumannii and the gram-positive Bacillus cereus. A significant number of these new spirocyclic derivatives displayed equal or even higher potency against these two strains compared to ciprofloxacin, demonstrating their potential to yield pathogen-specific antibacterial agents.

Other research into spiro-4H-pyran derivatives found that one compound containing both an indole (B1671886) and a cytosine-like ring exhibited good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.

Table 3: Antibacterial Activity of Selected Spirocyclic Ciprofloxacin Derivatives

Bacterial Strain Ciprofloxacin MIC (μg/mL) Derivative 3j MIC (μg/mL) Derivative 3k MIC (μg/mL) Derivative 3l MIC (μg/mL)
Acinetobacter baumannii 987® 0.5 0.5 0.25 0.25
Bacillus cereus 138® 0.25 0.125 0.125 0.125
Staphylococcus aureus ATCC 25923 0.5 4 >128 4

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth.

Spirocyclic compounds have also shown considerable promise as antifungal agents. A study on spiro-1,4-dihydropyridines (spiro-1,4-DHPs) revealed that they possess stronger antifungal activity against Aspergillus flavus, Aspergillus fumigatus, and Candida albicans than the standard antifungal drug fluconazole. The mechanism of action is thought to involve the inhibition of chitin (B13524) synthesis in the fungal cell wall.

Furthermore, synthetic spirotryprostatin A derivatives have been shown to have broad-spectrum inhibitory effects against ten different plant-pathogenic fungi. Certain compounds from this class, such as 4d, exhibited excellent in vitro antifungal activity that was equal to or greater than the control drug ketoconazole (B1673606) against a wide range of fungi, including Botrytis cinerea and various Fusarium species. Other spiro-heterocycles have also demonstrated moderate to high inhibition rates against phytopathogenic fungi like B. cinerea.

Table 4: Antifungal Spectrum of Selected Spirocyclic Derivatives

Compound Class Fungal Species Key Findings
Spiro-1,4-dihydropyridines A. flavus, A. fumigatus, C. albicans Showed stronger antifungal activity compared to fluconazole.
Spirotryprostatin A Derivative (4d) H. maydis, T. roseum, B. cinerea, F. graminearum Exhibited excellent antifungal activity, with MICs ranging from 8–32 µg/mL.
Spirocyclopropane Oxindoles Aspergillus spp. Demonstrated significant antifungal activity against clinical isolates.
Antiviral Effects (e.g., against Human Coronavirus 229E)

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated notable antiviral activity, particularly against Human Coronavirus 229E (HCoV-229E), one of the viruses responsible for the common cold. wikipedia.org A study focusing on a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which bear an amide group at the C-4 position and various substitutions at C-2 and C-8, identified several compounds with inhibitory effects on HCoV-229E replication. nih.gov

Seven specific derivatives (7m, 7n, 8k, 8l, 8m, 8n, and 8p) were found to be active against the virus with low cytotoxicity. nih.gov The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n), which exhibited an EC50 value of 5.5 µM. nih.gov This efficacy is comparable to that of the known coronavirus inhibitor K22. nih.gov Research indicates that the 1-thia-4-azaspiro[4.5]decan-3-one framework is a versatile structure with significant relevance for the development of new antiviral drugs. nih.gov

CompoundDescriptionActivity against HCoV-229EReported EC50
8nN-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideMost potent analog in the series5.5 µM nih.gov
7m, 7n, 8k, 8l, 8m, 8p1-thia-4-azaspiro[4.5]decan-3-one derivativesActive inhibitorsNot specified

Investigation into Other Pharmacological Activities (e.g., Anticonvulsant Properties)

The pharmacological potential of the azaspiro[4.5]decane skeleton extends beyond antiviral applications. Researchers have investigated its derivatives for other therapeutic uses, including anticonvulsant properties. In a systematic study, two series of 2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for anticonvulsant activity in maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests. nih.gov

The study focused on N-benzyl- and N-aminophenyl- derivatives. Among the compounds tested, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j), a closely related spirocycle, was identified as the most potent, with an ED50 of 76.27 mg/kg in the MES test. nih.gov This highlights the potential of the azaspiro core structure in the development of new central nervous system agents. Further research into other derivatives, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, has identified potent dopamine agonist activity, indicating the scaffold's broad utility in targeting various biological pathways. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Analyzing the structure-activity relationship (SAR) is a critical step in the design and development of new therapeutic agents based on the 7-azaspiro[4.5]decane scaffold. researchgate.net Such studies help to identify the key molecular features responsible for biological activity and to optimize the efficacy of lead compounds.

Elucidation of Key Pharmacophores and Structural Determinants of Activity

The azaspiro[4.5]decane ring system serves as the fundamental scaffold for this class of compounds. The biological activity is largely determined by the nature and position of various substituents attached to this core. For instance, in the case of antiviral 1-thia-4-azaspiro[4.5]decan-3-ones, the presence of an amide group at the C-4 position and specific substitutions at C-2 and C-8 are crucial for their activity against HCoV-229E. nih.govnih.gov Similarly, for M1 muscarinic agonists, modifications to the 1-oxa-8-azaspiro[4.5]decane skeleton, such as the introduction of a 2-ethyl or 3-methylene group, were found to confer preferential affinity for M1 receptors over M2 receptors. nih.gov

Impact of Substitution Patterns and Stereochemistry on Biological Efficacy

The specific substitution patterns on the azaspiro[4.5]decane ring have a profound impact on biological efficacy.

Substitution Patterns: In the context of anti-coronavirus activity, all active 1-thia-4-azaspiro[4.5]decan-3-one compounds carried a methyl substituent at the C-2 position; analogs without this methylation were devoid of antiviral activity. nih.gov Furthermore, the activity was also dependent on the bulkiness of the substituent at the C-8 position of the azaspiro ring. nih.gov For M1 muscarinic agonists, systematic modifications of the lead compound 2,8-Dimethyl-1-oxa-8-azaspiro nih.govresearchgate.netdecan-3-one led to derivatives with improved selectivity and a better separation between desired antiamnesic activity and cholinergic side effects. nih.gov

Stereochemistry: Stereochemistry plays a pivotal role in the biological action of drugs, affecting target binding, metabolism, and distribution. nih.gov For 1-oxa-8-azaspiro[4.5]decane derivatives investigated as M1 agonists, the biological activity was found to reside preferentially in the (-)-isomers, highlighting the importance of stereospecific interactions with the target receptor. nih.gov This suggests that a stereoselective uptake or binding mechanism is likely responsible for the enhanced biological activity of specific isomers. nih.gov

Computational Ligand-Target Interaction Modeling (e.g., Docking Studies)

Computational methods such as molecular docking are valuable tools for understanding how ligands interact with their biological targets and for guiding the design of new derivatives. nih.govmdpi.com For a class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors targeting influenza virus, molecular modeling was used to identify a specific binding cavity in the HA2 subunit of the viral hemagglutinin. nih.gov This type of computational analysis helps to explain the observed SAR and provides a rational basis for designing new compounds with improved binding affinity and potency. Docking studies can predict binding affinities and visualize interactions, such as hydrogen bonds, between the ligand and key amino acid residues in the target's active site, which is crucial for optimizing inhibitors. mdpi.com

Scaffold/Derivative ClassTarget/ActivityKey SAR Findings
1-thia-4-azaspiro[4.5]decan-3-onesAntiviral (HCoV-229E)Methyl group at C-2 is essential; activity depends on the bulkiness of the C-8 substituent. nih.gov
1-oxa-8-azaspiro[4.5]decanesM1 Muscarinic AgonistSubstitutions at C-2 and C-3 influence receptor selectivity; activity resides preferentially in (-)-isomers. nih.gov
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamidesAntiviral (Influenza)Modeling identified a binding cavity involving specific residues (arginine-54, glutamic acid-57) in the HA2 subunit. nih.gov

Potential Applications in Advanced Materials Science

Beyond their pharmacological applications, spiro heterocycles, including aza-spiro compounds, are recognized for their potential in materials science. nih.gov The unique, rigid three-dimensional structure and specific electronic properties of these compounds make them promising candidates for the development of novel advanced materials. nih.gov Azaheterocycles are being explored as building blocks for a wide range of applications, from electroluminescent materials to fluorescent sensors. Their distinct architecture positions them as prospective components in the creation of organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov

Precursors for Polymer Synthesis and Material Development

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, renders it a versatile precursor for the synthesis of a variety of polymers through step-growth polymerization. Its derivatives, where the amine or hydroxyl group is modified, further expand the scope of potential polymeric materials.

Polymerization via Condensation Reactions:

This compound can theoretically participate in several types of polycondensation reactions:

Polyamide Synthesis: The secondary amine group of this compound can react with dicarboxylic acids, diacyl chlorides, or diesters to form polyamides. The resulting polymers would incorporate the rigid spirocyclic moiety into the polymer backbone. A direct synthesis of polyamides has been reported via the catalytic dehydrogenation of diols and diamines, a method that could potentially be adapted for the reaction of this compound with diols. nih.gov

Polyester Synthesis: The hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives to produce polyesters. The synthesis of polyesters from spirocyclic diols has been shown to yield materials with enhanced thermal properties. acs.orgrsc.orgresearchgate.netrsc.org

Polyesteramide Synthesis: The presence of both amine and hydroxyl functionalities allows for the synthesis of polyesteramides by reacting with a combination of dicarboxylic acids and other monomers containing complementary functional groups.

Derivatives as Monomers:

Derivatives of this compound can also serve as valuable monomers. For instance, conversion of the hydroxyl group to a primary amine would yield a diamine, while oxidation of the hydroxyl group to a carboxylic acid would produce an amino acid. These derivatives could then be used in the synthesis of a wider range of polyamides and other polymers. The synthesis of polyamides from various aliphatic and aromatic diamines is a well-established process. researchgate.netncl.res.inmdpi.com

The rigid and three-dimensional nature of the spiro[4.5]decane core is a key feature. When incorporated into a polymer chain, this rigid structure is expected to restrict segmental motion, leading to materials with distinct physical and thermal properties compared to their linear aliphatic or aromatic counterparts.

Table 1: Potential Polymerization Reactions of this compound and its Derivatives

MonomerCo-monomerResulting PolymerKey Features
This compoundDicarboxylic Acid/Diacyl ChloridePolyamide-esterIncorporation of spirocyclic units, potential for hydrogen bonding
This compoundDiolPolyamide (via catalytic dehydrogenation)Rigid backbone, potential for high thermal stability
7,9-Diamino-7-azaspiro[4.5]decane (Derivative)Dicarboxylic Acid/Diacyl ChloridePolyamideHigh rigidity, potential for improved mechanical strength
7-Azaspiro[4.5]decane-9-carboxylic acid (Derivative)DiolPolyesteramideCombination of amide and ester linkages

Functional Materials with Tailored Properties

The incorporation of the 7-azaspiro[4.5]decane moiety into polymer backbones is anticipated to yield functional materials with tailored properties, primarily influenced by the rigidity and steric hindrance of the spirocyclic structure.

Enhanced Thermal Stability:

A significant body of research on polymers derived from other spirocyclic monomers, particularly spirocyclic diols, demonstrates a consistent trend of increased glass transition temperatures (Tg) with increasing spirocyclic content. acs.orgrsc.orgresearchgate.net This is attributed to the restricted rotation of the polymer chains imposed by the rigid spirocyclic units. For example, the copolymerization of a rigid spiro-diol derived from vanillin (B372448) with 1,6-hexanediol (B165255) and dimethyl terephthalate (B1205515) resulted in copolyesters with improved glass transition temperatures and thermal stability. acs.org Similarly, a spirocyclic diol derived from fructose-based 5-hydroxymethylfurfural (B1680220) also led to a significant increase in the Tg of the resulting polyesters and poly(urethane-urea)s. rsc.orgresearchgate.net

Based on these findings, it is highly probable that polymers derived from this compound would exhibit higher thermal stability compared to analogous polymers with linear aliphatic or flexible cyclic units. This could lead to the development of high-performance plastics suitable for applications requiring heat resistance.

Modified Mechanical Properties:

The introduction of bulky spirocyclic groups into a polymer chain can also influence its mechanical properties. The increased rigidity of the polymer backbone can lead to materials with higher tensile strength and modulus. However, this can sometimes be accompanied by a decrease in ductility and impact strength. The precise effect on mechanical properties would depend on the specific polymer architecture, the concentration of the spirocyclic monomer, and the nature of the co-monomers used.

Tailored Solubility and Processability:

The solubility of polymers is another critical property that can be tailored by the incorporation of spirocyclic units. The non-planar and bulky nature of the 7-azaspiro[4.5]decane structure can disrupt chain packing and reduce crystallinity, potentially leading to improved solubility in common organic solvents. This is a desirable characteristic for solution-based processing techniques such as spin coating or casting. Research on polyamides has shown that incorporating bulky, flexible side chains can improve solubility and processability. ncl.res.in

Table 2: Predicted Influence of 7-Azaspiro[4.5]decane Moiety on Polymer Properties (based on analogous systems)

PropertyPredicted EffectRationale based on Analogous Systems
Glass Transition Temperature (Tg) IncreaseThe rigid spirocyclic structure restricts segmental chain motion, a known effect in polymers derived from other spirocyclic diols. acs.orgrsc.orgresearchgate.net
Thermal Stability IncreaseThe rigid backbone structure enhances the overall thermal stability of the polymer chain. acs.org
Mechanical Strength Potential IncreaseThe rigid spirocyclic units can lead to a stiffer polymer backbone, potentially increasing tensile strength and modulus.
Solubility Potential IncreaseThe non-planar, bulky spirocyclic structure can disrupt chain packing and reduce crystallinity, improving solubility.
Crystallinity DecreaseThe irregular shape of the spirocyclic unit can hinder the ordered arrangement of polymer chains necessary for crystallization. acs.org

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 7-Azaspiro[4.5]decan-9-ol, a suite of NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule. While specific experimental data for this compound is not publicly available in the cited search results, the following sections outline the expected analytical approach based on the characterization of closely related spirocyclic systems. For instance, the detailed analysis of N-Benzyl-7-azaspiro[4.5]decan-1-ol provides a template for the types of signals and correlations that would be anticipated. semanticscholar.org

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. Key features would include:

A methine proton signal for the hydrogen attached to the hydroxyl-bearing carbon (C9), likely appearing as a multiplet in the range of δ 3.5-4.5 ppm. The chemical shift and multiplicity of this signal would be influenced by the stereochemistry of the hydroxyl group (axial or equatorial).

Signals for the protons on the piperidine (B6355638) ring (C6, C8, and the NH proton at position 7). The protons adjacent to the nitrogen (at C6 and C8) would likely appear as complex multiplets. The NH proton would be expected to be a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Signals for the protons of the cyclopentane (B165970) ring (C1, C2, C3, and C4). These would present as a series of overlapping multiplets in the aliphatic region of the spectrum.

The coupling constants (J-values) between adjacent protons would be crucial for determining the relative stereochemistry of the substituents on both rings. semanticscholar.org

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-9~3.8m-
H-6 (axial)~3.0m-
H-6 (equatorial)~2.8m-
H-8 (axial)~2.9m-
H-8 (equatorial)~2.7m-
NHvariablebr s-
Cyclopentyl H's~1.4 - 1.9m-

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. Expected signals would include:

The spiro carbon (C5), which would be a quaternary carbon signal.

The hydroxyl-bearing carbon (C9), with a chemical shift typically in the range of δ 60-75 ppm.

Carbons adjacent to the nitrogen (C6 and C8).

The remaining carbons of the cyclopentane and piperidine rings.

The chemical shifts provide information about the electronic environment of each carbon. semanticscholar.org

Carbon PositionChemical Shift (δ, ppm)
C-9~70
C-5 (spiro)~45
C-6~50
C-8~48
C-1, C-2, C-3, C-4~20 - 40
C-10~35

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to determine the stereochemistry, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within each ring system. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl group and the fusion of the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming that the observed mass is consistent with its chemical formula (C₉H₁₇NO). This technique is a cornerstone for verifying the identity of a newly synthesized compound. beilstein-journals.org

ESI is a soft ionization technique that is well-suited for polar molecules like alcohols and amines. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. The mass spectrum would show a prominent peak corresponding to the mass of the compound plus the mass of a proton. Analysis of the fragmentation pattern in the MS/MS mode (where the [M+H]⁺ ion is fragmented) could provide further structural information, such as the loss of a water molecule from the alcohol group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the key functional groups are the secondary amine (N-H), the secondary alcohol (O-H), and the aliphatic carbon-hydrogen (C-H) bonds of the spirocyclic framework. The IR spectrum would be expected to display several characteristic absorption bands that confirm the presence of these groups.

The most prominent features in the spectrum would be the stretching vibrations of the O-H and N-H groups, which typically appear in the region of 3100-3600 cm⁻¹. The O-H stretch from the alcohol group is expected to produce a strong, broad absorption band due to hydrogen bonding. The N-H stretch from the secondary amine typically gives rise to a weaker, sharper peak in a similar region, which may sometimes be masked by the broad O-H signal.

In the analysis of related spiro compounds, similar characteristic bands have been observed. For instance, studies on N-substituted 1-thia-4-azaspiro[4.5]decan-3-ones have identified NH stretching bands in the 3167–3468 cm⁻¹ region. nih.gov Likewise, an O-H stretching vibration was identified at 3431.71 cm⁻¹ in a derivative of 1-thia-4-azaspiro-[4.5]decan-3-one. derpharmachemica.com The C-H stretching vibrations of the cyclopentane and piperidine rings would be observed as strong, sharp peaks just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of absorptions corresponding to C-C, C-N, and C-O stretching and various bending vibrations, providing further structural confirmation.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching, H-bonded3200 - 3600Strong, Broad
Secondary Amine (N-H)Stretching3300 - 3500Medium, Sharp
Alkane (C-H)Stretching2850 - 2960Strong, Sharp
Alcohol (C-O)Stretching1050 - 1260Medium to Strong
Amine (C-N)Stretching1020 - 1250Medium to Weak

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation, as well as details about intermolecular interactions that dictate how molecules pack together in a crystal lattice.

The process requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly documented, analysis of closely related azaspiro[4.5]decane structures provides insight into the expected findings. For example, the crystal structure of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one revealed that the six-membered cyclohexane (B81311) ring adopts a stable chair conformation, while the five-membered pyrrolidine (B122466) ring is in an envelope form. iucr.org A similar chair conformation would be expected for the piperidine ring in this compound.

The analysis would precisely define all bond lengths, bond angles, and torsion angles. A key feature would be the spirocyclic center, where the cyclopentane and piperidine rings are joined. The crystallographic data would also elucidate the stereochemistry at the C9 chiral center, defining the orientation of the hydroxyl group as either axial or equatorial relative to the piperidine ring.

Furthermore, the data would reveal the nature of intermolecular interactions. The presence of both a hydrogen bond donor (the O-H and N-H groups) and acceptor (the nitrogen and oxygen atoms) suggests that extensive hydrogen bonding would be a dominant feature in the crystal packing. These interactions, such as the C—H⋯O interactions that connect molecules into inversion dimers in related structures, are critical in stabilizing the crystal lattice. iucr.org

Table 2: Representative Crystallographic Parameters from a Related Azaspiro[4.5]decane Analog (Note: Data is for 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, a related spiro compound, and serves as an illustrative example of the parameters that would be determined for this compound) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0264 (14)
b (Å)7.8523 (16)
c (Å)14.102 (3)
α (°)94.75 (3)
β (°)98.14 (3)
γ (°)96.29 (3)
Volume (ų)761.7 (3)
Z (Molecules per unit cell)2

Future Perspectives and Emerging Research Avenues for 7 Azaspiro 4.5 Decan 9 Ol

Development of Asymmetric Synthesis and Chiral Pool Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of 7-Azaspiro[4.5]decan-9-ol is a critical future objective.

Asymmetric Synthesis Strategies: Future research will likely focus on catalytic asymmetric methods to construct the chiral centers of the 7-azaspiro[4.5]decane core. Organocatalysis, particularly enantioselective Michael additions, has been successfully applied to create related azaspirocyclic ketones, which are precursors to the corresponding alcohols. researchgate.net Transition-metal catalyzed methods, such as asymmetric hydrogenation or transfer hydrogenation of a ketone precursor (7-Azaspiro[4.5]decan-9-one), represent a direct and efficient route to the chiral alcohol. The development of new chiral ligands and catalysts will be paramount to achieving high yields and enantioselectivity. caltech.edu

Chiral Pool Synthesis: The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials, offers a powerful alternative. escholarship.orgpitt.edu Amino acids, sugars, or terpenes could serve as foundational chiral building blocks. pitt.edu For instance, a strategy could involve starting with a chiral amino acid to form the piperidine (B6355638) ring, followed by the annulation of the cyclopentane (B165970) ring. This approach leverages existing chirality to establish new stereocenters, often simplifying the synthetic route and ensuring enantiopurity. pitt.edu

Synthetic Approach Description Potential Advantages Key Research Focus
Catalytic Asymmetric Synthesis Involves the use of a chiral catalyst (metal-based or organocatalyst) to induce stereoselectivity in the formation of the spirocyclic core or the reduction of a ketone precursor. caltech.eduHigh efficiency, scalability, and ability to produce both enantiomers by selecting the appropriate catalyst.Development of novel, highly selective catalysts and optimization of reaction conditions for 7-Azaspiro[4.5]decan-9-one reduction.
Chiral Pool Synthesis Utilizes enantiopure starting materials, such as amino acids or terpenes, to construct the chiral scaffold. escholarship.orgpitt.eduAccess to enantioenriched material from the outset, potentially shorter synthetic routes. escholarship.orgIdentifying suitable chiral starting materials and designing efficient cyclization and functionalization strategies.
Diastereoselective Reduction Involves the reduction of a racemic or achiral ketone precursor that already contains a chiral element (e.g., a chiral auxiliary on the nitrogen), where the existing chirality directs the stereochemical outcome of the reduction.Control over relative stereochemistry.Design of effective chiral auxiliaries and exploration of various reducing agents to maximize diastereoselectivity.

Exploration of Novel Biological Targets and Therapeutic Areas

The 7-azaspiro[4.5]decane scaffold is present in molecules targeting a range of biological systems. The specific substitution pattern of this compound, with its secondary amine and hydroxyl group, opens avenues for exploring new and underexplored therapeutic targets.

Future research will likely investigate the potential of this compound derivatives as modulators of enzymes and receptors where related spirocycles have shown activity. These include:

Central Nervous System (CNS) Targets: Spirocyclic amino acids have been explored as conformationally restricted analogs of neurotransmitters like GABA. semanticscholar.org The rigid structure of this compound could be exploited to design selective ligands for CNS receptors and transporters, with potential applications in epilepsy, anxiety, and neurodegenerative diseases. wikipedia.org

Enzyme Inhibition: Derivatives of related azaspiro[4.5]decanes have shown potent inhibitory activity against enzymes like matrix metalloproteinases (MMPs) and fatty acid amide hydrolase (FAAH). nih.govacs.org The hydroxyl group of this compound could serve as a key interaction point within an enzyme's active site, making it a valuable scaffold for developing inhibitors for cancer, inflammation, or pain. nih.gov

Protein-Tyrosine Phosphatases (PTPs): A patent for a related 2-oxa-8-azaspiro[4.5]decane derivative highlights its use as an inhibitor of PTPN11 (SHP2), a key node in cancer signaling pathways. google.com This suggests that the 7-azaspiro[4.5]decane core could be a promising starting point for developing novel phosphatase inhibitors.

Potential Biological Target Class Specific Examples Therapeutic Area Rationale Based on Related Scaffolds
Enzymes Fatty Acid Amide Hydrolase (FAAH) nih.gov, Matrix Metalloproteinases (MMPs) acs.org, Protein-Tyrosine Phosphatases (e.g., SHP2) google.comPain, Inflammation, Cancer, Hemorrhage nih.govacs.orggoogle.comAzaspirocyclic cores have been successfully incorporated into potent and selective enzyme inhibitors.
CNS Receptors/Transporters GABA Transporters, Muscarinic Receptors semanticscholar.orgEpilepsy, Anxiety, Neurological Disorders semanticscholar.orgThe rigid spirocyclic framework mimics the conformation of endogenous ligands, potentially leading to enhanced selectivity and efficacy.
Ion Channels Voltage-gated ion channelsNeuropathic Pain, Cardiac ArrhythmiasSpirocyclic structures can confer ideal physicochemical properties for interacting with transmembrane domains of ion channels.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. wikipedia.orgdrugbank.com this compound, with a molecular weight of 155.24 g/mol , fits perfectly within the definition of a chemical fragment. Its rigid, three-dimensional structure provides well-defined vectors for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding mode is identified, typically through biophysical methods like X-ray crystallography or NMR. rsc.org The future will see the inclusion of this compound and similar 3D-rich fragments into screening libraries to explore novel binding pockets that are often missed by larger, more planar molecules used in high-throughput screening.

Covalent Ligand Design: Covalent drugs, which form a permanent bond with their target protein, have seen a resurgence due to their potential for enhanced potency and prolonged duration of action. biosolveit.de The this compound scaffold is an excellent starting point for designing covalent ligands. The secondary amine can be functionalized with a reactive "warhead"—such as an acrylamide (B121943) or a chloroacetamide—that can form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine) on the target protein. biosolveit.degoogle.com The spirocyclic core would serve as the "recognition" element that positions the warhead for selective reaction, a key strategy in modern covalent drug design. biosolveit.de

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. For this compound, advanced computational methods will be crucial for designing the next generation of derivatives.

Molecular Docking and Dynamics: These methods can predict how derivatives of this compound will bind to a target protein. By simulating the interactions at an atomic level, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Starting with this compound, computational chemists can build pharmacophore models to guide the design of new derivatives or to search virtual libraries for other compounds that fit the model. researchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the conformational preferences and electronic properties of the scaffold. nih.gov This information is vital for understanding its intrinsic reactivity and for parameterizing molecular mechanics force fields used in docking and dynamics simulations.

Computational Method Application for this compound Expected Outcome
Molecular Docking Predict the binding mode and affinity of derivatives within a target's active site.Prioritization of synthetic candidates with improved target engagement.
Molecular Dynamics (MD) Simulations Assess the stability of the ligand-protein complex over time and analyze conformational changes.Understanding of the dynamic nature of the binding interaction and identification of key stable interactions.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate chemical structure with biological activity.Prediction of the activity of unsynthesized derivatives and identification of key physicochemical properties for potency.
Pharmacophore Modeling Define the essential 3D features of the scaffold required for binding to a specific target. researchgate.netGuiding the design of new derivatives and facilitating virtual screening campaigns.

Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and chemical features of this compound also position it as a valuable building block beyond medicinal chemistry, particularly in the fields of supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule possesses both a hydrogen bond donor (the hydroxyl and amine groups) and an acceptor (the nitrogen atom). This makes it an ideal candidate for directed self-assembly. Future research could explore the design of derivatives that can assemble into well-ordered structures, such as:

Organogels: Where molecules form a fibrous network that immobilizes a solvent.

Liquid Crystals: Exhibiting phases of matter with properties between those of a conventional liquid and a solid crystal.

Molecular Cages: For the encapsulation of guest molecules.

Nanotechnology: In nanotechnology, molecules with well-defined structures are used to build nanoscale devices and materials. The rigid this compound scaffold could be used to:

Functionalize Nanoparticles: Attaching these molecules to the surface of gold nanoparticles or quantum dots to improve their biocompatibility or to direct them to specific biological targets.

Create Molecular Wires: By polymerizing appropriately functionalized derivatives, it may be possible to create rigid, conducting, or semi-conducting nanowires.

Serve as a Linker in Metal-Organic Frameworks (MOFs): The amine and hydroxyl groups provide anchor points for coordinating with metal ions, potentially forming porous materials with applications in gas storage, separation, and catalysis.

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